molecular formula C20H12Cl2O4 B11159930 3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11159930
M. Wt: 387.2 g/mol
InChI Key: IDIVRFGIJMXLLA-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C20H12Cl2O4. It is known for its unique structure, which includes a xanthene core substituted with a hydroxy group and a dichlorobenzyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the xanthene core and the 3,4-dichlorobenzyl alcohol.

    Etherification: The 3,4-dichlorobenzyl alcohol is reacted with the xanthene core under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The dichlorobenzyl ether moiety can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atoms on the benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Scientific Research Applications

3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to its combination of a xanthene core and a dichlorobenzyl ether moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H12Cl2O4

Molecular Weight

387.2 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H12Cl2O4/c21-14-6-5-11(7-15(14)22)10-25-12-8-16(23)19-18(9-12)26-17-4-2-1-3-13(17)20(19)24/h1-9,23H,10H2

InChI Key

IDIVRFGIJMXLLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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